![molecular formula C19H21N3OS B2758294 2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 894874-20-5](/img/structure/B2758294.png)

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

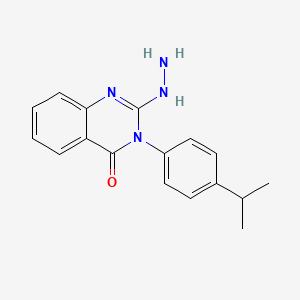

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . A diverse range of molecules having quinazoline moiety are reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .

Synthesis Analysis

The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has also been proposed .Molecular Structure Analysis

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis

Quinazolines and quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They have broad applications in the biological, pharmaceutical and material fields .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid . More specific physical and chemical properties would depend on the specific structure of the quinazoline derivative.科学的研究の応用

Synthesis and Reactivity

- Transformations of Chloromethyl Derivatives : Markosyan et al. (2018) explored the condensation and cyclization reactions involving chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide, leading to various derivatives including bis-quinazolines linked through a CH2S bridge, highlighting the synthetic versatility of quinazoline derivatives for chemical transformations (Markosyan et al., 2018).

- Synthesis of Triazoloquinazolinones : Al-Salahi and Geffken (2011) reported the synthesis of novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives, demonstrating the potential of such compounds in the development of new chemical entities (Al-Salahi & Geffken, 2011).

Antimicrobial and Antiviral Activity

- Antiviral Properties : Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives via microwave irradiation, with some compounds displaying antiviral activity against Tobacco mosaic virus (TMV), illustrating the potential of quinazolinone derivatives in antiviral research (Luo et al., 2012).

- Antimicrobial Agents : Baviskar et al. (2013) synthesized a series of thiazolidinone derivatives showing antimicrobial activity, suggesting the utility of quinazolinone derivatives in developing new antimicrobial agents (Baviskar et al., 2013).

Antitumor Activity

- Evaluation of Antitumor Properties : Markosyan et al. (2019) investigated dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives for antitumor properties, demonstrating the significance of quinazoline derivatives in anticancer drug development (Markosyan et al., 2019).

Heterocyclic Chemistry Applications

- Hetarylquinolines Synthesis : Aleksanyan and Hambardzumyan (2018) reported on the intramolecular cyclization of carbothioamides to synthesize triazoles and thiadiazoles, highlighting the potential of quinazolinone derivatives in heterocyclic chemistry (Aleksanyan & Hambardzumyan, 2018).

作用機序

Target of Action

Quinazoline and quinazolinone derivatives, to which this compound belongs, have been reported to exhibit a broad range of biological activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Mode of Action

Quinazoline and quinazolinone derivatives are known to interact with various biological targets, leading to a wide range of effects such as sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer activities .

Biochemical Pathways

Quinazoline and quinazolinone derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Given the broad range of biological activities exhibited by quinazoline and quinazolinone derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

将来の方向性

特性

IUPAC Name |

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-13-8-10-14(11-9-13)20-17(23)12-24-18-15-6-4-5-7-16(15)21-19(2,3)22-18/h4-11,21H,12H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDKHJIWGKGHRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(4-acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2758213.png)

![5-(Methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrochloride](/img/structure/B2758214.png)

![Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2758219.png)

![N-(1-benzylpiperidin-4-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2758221.png)

![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2758224.png)

![{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B2758225.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2758227.png)